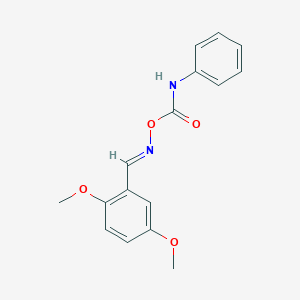![molecular formula C22H28N4O3 B5578459 8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step organic reactions, starting from simple precursors. For example, Caroon et al. (1981) describe the synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with varied substitutions, aiming to explore their antihypertensive activities (Caroon et al., 1981). While this work doesn't directly mention the exact compound , it illustrates the synthetic strategy that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of diazaspiro compounds, including the one , is often determined using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). Quadrelli et al. (2011) provide insights into the crystal and molecular structures of related compounds, highlighting the importance of stereochemistry and conformational dynamics in defining their chemical reactivity and interaction with biological targets (Quadrelli et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving diazaspiro compounds can be highly specific, involving nucleophilic attacks, cycloadditions, and rearrangements. Metwally et al. (2011) discuss the reactivity of 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-diones with nucleophiles, leading to various functionalized pyrazolone systems, showcasing the versatility of such scaffolds in organic synthesis (Metwally et al., 2011).
Aplicaciones Científicas De Investigación
Antihypertensive Activity
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been investigated for their potential antihypertensive activity. These compounds, including those substituted at the 8 position, were evaluated for their efficacy in lowering blood pressure in hypertensive rats. Notably, compounds substituted with 4-ethyl and 3-methyl groups demonstrated significant activity as alpha-adrenergic blockers, with some exhibiting a preference for alpha 1-adrenoceptor antagonism. This suggests their potential utility in managing hypertension through targeted receptor blockade (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonism
Further research into the spiropiperidines, including the 1-oxa-3,8-diazaspiro[4.5]decan-2-one framework, has shown these compounds to be potent and selective non-peptide tachykinin NK2 receptor antagonists. Their efficacy was demonstrated in the rat colon binding assay and in guinea pig trachea, indicating their potential for treating conditions mediated by NK2 receptor activity, such as bronchoconstriction (Smith et al., 1995).
Synthesis and Molecular Structure
The regioselective synthesis of diazaspiro[4.5]deca-2,9-diene-6-one derivatives, including compounds with 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, has been explored through cycloaddition reactions. This work underscores the versatility of these compounds in synthesizing novel molecular structures with potential biological activity (Farag et al., 2008).
Anticancer and Antidiabetic Applications
Spirothiazolidines analogs, bearing structural similarities to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one framework, have been developed as novel anticancer and antidiabetic agents. Some derivatives have shown significant activity against human breast and liver carcinoma cell lines, as well as inhibitory effects on alpha-amylase and alpha-glucosidase, suggesting their potential in cancer and diabetes treatment (Flefel et al., 2019).
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
8-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-3-18-16(2)19(24-23-18)20(27)25-13-10-22(11-14-25)15-26(21(28)29-22)12-9-17-7-5-4-6-8-17/h4-8H,3,9-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKFXJDIDKEWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)
![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)



![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)
![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)